

Part 1: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

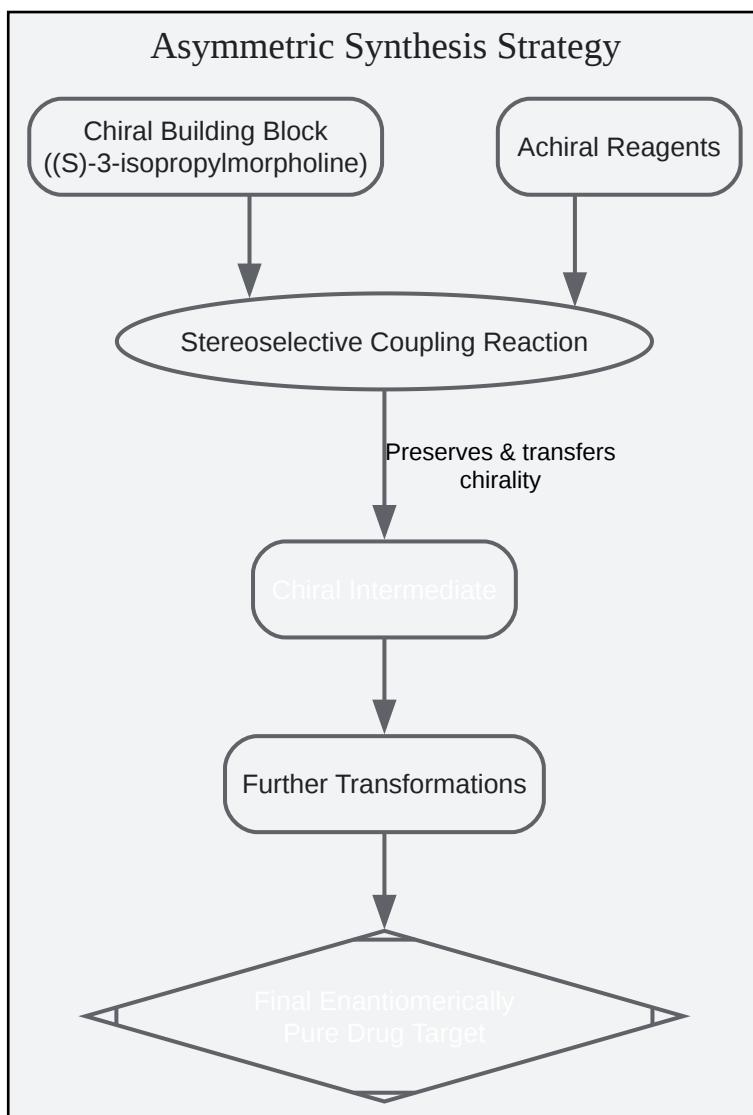
Compound Name: (S)-3-isopropylmorpholine

Cat. No.: B1394529

[Get Quote](#)

(S)-3-isopropylmorpholine is a secondary amine with a defined stereocenter. Its core properties are essential for its handling, reaction design, and integration into synthetic workflows.

Structural and Physicochemical Data


The fundamental properties of **(S)-3-isopropylmorpholine** are summarized in the table below. These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and interactions in a biological context.

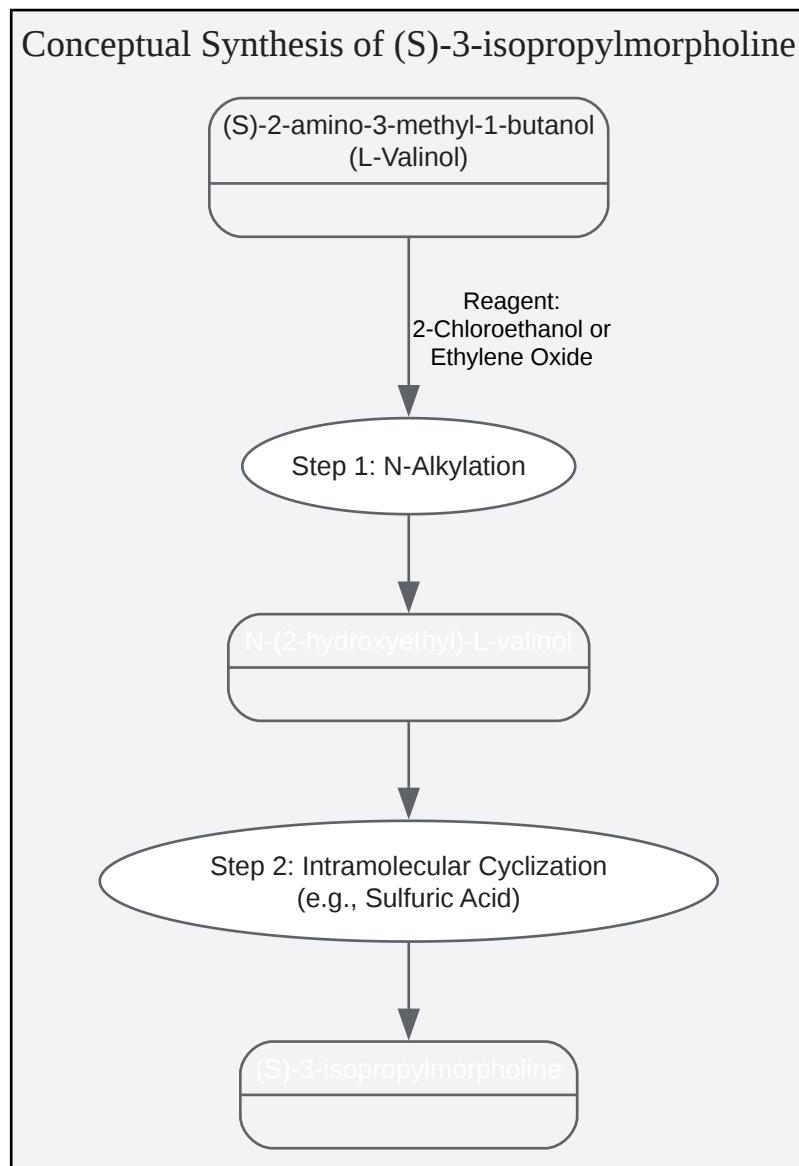
Property	Value	Source
CAS Number	77897-21-3	[6]
Molecular Formula	C ₇ H ₁₅ NO	[6]
Molecular Weight	129.20 g/mol	[6]
Synonym	(3S)-3-(1-methylethyl)- Morpholine	[6]
Topological Polar Surface Area (TPSA)	21.26 Å ²	[6]
LogP (octanol-water partition coefficient)	0.6308	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	1	[6]

Stereochemistry and Its Importance

The "(S)" designation in **(S)-3-isopropylmorpholine** signifies a specific three-dimensional arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity.

The use of enantiomerically pure starting materials like **(S)-3-isopropylmorpholine** is a cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[\[7\]](#)

[Click to download full resolution via product page](#)


Figure 1: Workflow of Asymmetric Synthesis Using a Chiral Building Block.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of substituted morpholines is a well-established field, often starting from corresponding amino alcohols.^{[8][9]}

Conceptual Synthetic Pathway

A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-amino alcohol. For **(S)-3-isopropylmorpholine**, the synthesis would logically start from the commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.

[Click to download full resolution via product page](#)

Figure 2: Conceptual synthetic route to **(S)-3-isopropylmorpholine**.

Protocol Causality:

- N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the nitrogen.
- Intramolecular Cyclization: Treatment with a strong acid (e.g., H_2SO_4) protonates the primary alcohol, converting it into a good leaving group (water). The secondary alcohol on the other side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.

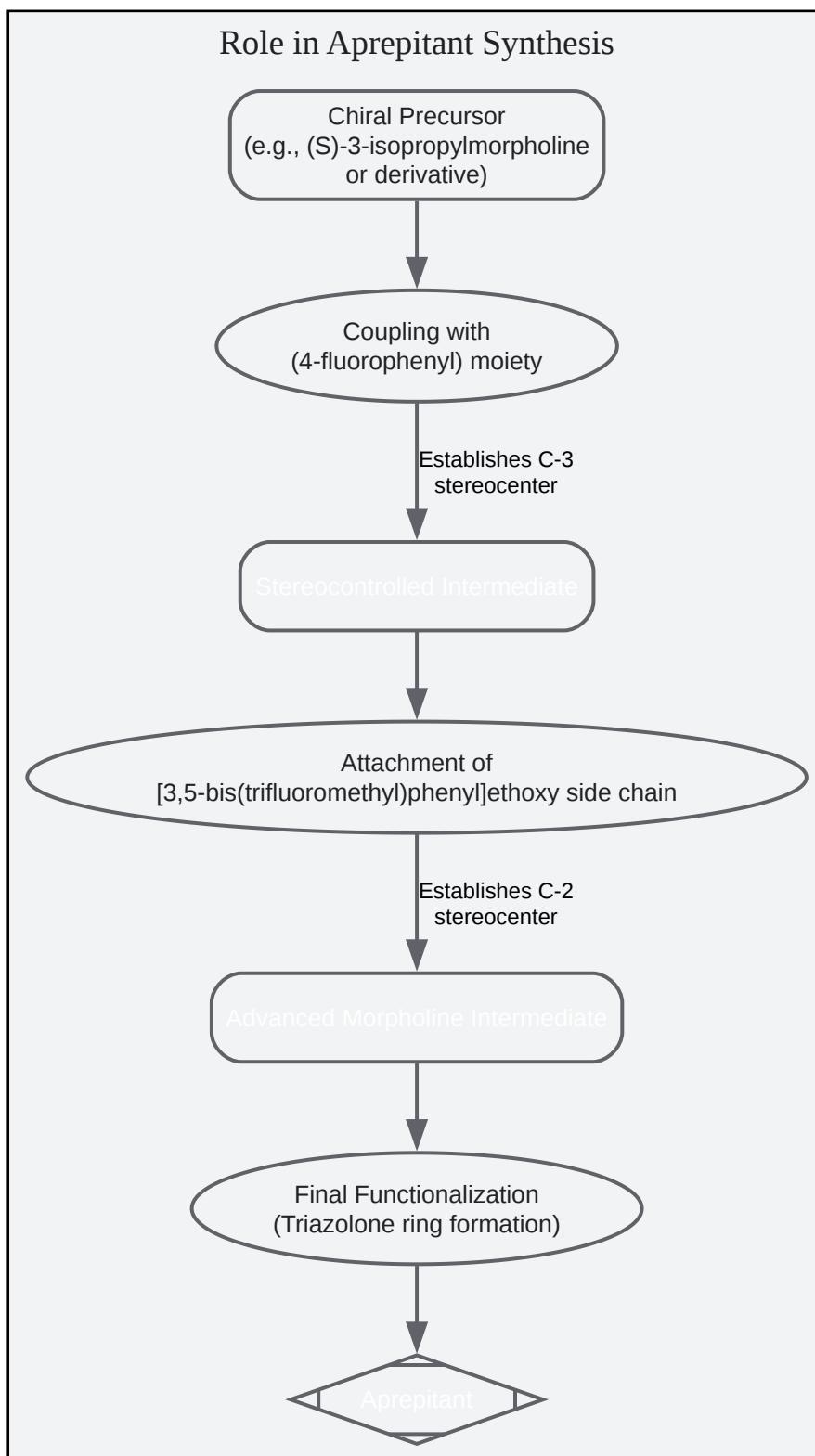
Spectroscopic Analysis (Illustrative)

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While a publicly available, verified spectrum for **(S)-3-isopropylmorpholine** is not readily found, its expected NMR signals can be predicted based on its structure and data from analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[\[10\]](#)[\[11\]](#)

Expected ^1H NMR (in CDCl_3 , 400 MHz):

- $\delta \sim 3.8\text{-}4.0$ ppm (m, 2H): Protons on C-5 (adjacent to oxygen).
- $\delta \sim 3.6\text{-}3.7$ ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
- $\delta \sim 2.8\text{-}3.0$ ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).
- $\delta \sim 2.5\text{-}2.7$ ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
- $\delta \sim 2.2\text{-}2.4$ ppm (m, 1H): Proton on C-3 (methine proton).
- $\delta \sim 1.8\text{-}2.0$ ppm (m, 1H): Methine proton of the isopropyl group.
- $\delta \sim 1.7$ ppm (s, 1H): N-H proton (broad singlet).
- $\delta \sim 0.9\text{-}1.0$ ppm (d, 6H): Methyl protons of the isopropyl group.

Expected ^{13}C NMR (in CDCl_3 , 100 MHz):


- $\delta \sim 70\text{-}72$ ppm: C-2

- δ ~67-69 ppm: C-5
- δ ~58-60 ppm: C-3
- δ ~46-48 ppm: C-6
- δ ~30-32 ppm: Isopropyl CH
- δ ~18-20 ppm: Isopropyl CH₃

Part 3: Application in Drug Discovery: Synthesis of Aprepitant

The primary industrial application of **(S)-3-isopropylmorpholine** is as a key intermediate in the multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.^[5] The synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed and later functionalized. While various synthetic routes to Aprepitant exist, they converge on the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine ring, often by using a precursor that is or is derived from **(S)-3-isopropylmorpholine**.^{[12][13]} [\[14\]](#)

The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the molecule's ability to bind to the NK-1 receptor with high affinity.

[Click to download full resolution via product page](#)

Figure 3: Simplified workflow showing the role of the chiral morpholine core.

Part 4: Safety, Handling, and Storage

Proper handling of **(S)-3-isopropylmorpholine** is essential due to its hazardous properties.

The information below is synthesized from available safety data sheets (SDS).

Hazard Identification

- Classification: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[15]
- Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may be irritating to the respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[15]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]
- Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[15][18]

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] A recommended storage temperature is 4°C, and the container should protect the contents from light.[6]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.

- Stability: The product is chemically stable under standard ambient conditions (room temperature).

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
- Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
- Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

(S)-3-isopropylmorpholine is more than a simple heterocyclic amine; it is a high-value chiral building block that plays a critical role in the efficient, stereoselective synthesis of complex pharmaceutical agents. Its well-defined chemical properties, combined with its strategic importance in the construction of drugs like Aprepitant, underscore its value to the fields of medicinal chemistry and process development. A thorough understanding of its properties, synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage this potent intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. chemscene.com [chemscene.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 14. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
- 15. fishersci.es [fishersci.es]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 18. nordicbiomarker.com [nordicbiomarker.com]
- To cite this document: BenchChem. [Part 1: Core Chemical and Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394529#s-3-isopropylmorpholine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com